Tetrakis(butylsulfanyl)butatriene
Description
Historical Context of Butatriene Chemistry
The investigation of butatrienes and their unique system of cumulated double bonds has been a subject of interest for over a century, presenting unique synthetic challenges and revealing fascinating electronic properties.
The field of butatriene chemistry traces its roots back to the early 20th century. A significant milestone was the first reported synthesis of a butatriene derivative, tetraphenylbutatriene (B11968970). Early synthetic strategies often involved reductive coupling reactions. For instance, a common approach has been the reductive coupling of geminal dihalovinylidene precursors.
The introduction of sulfur atoms into the butatriene system adds another layer of complexity and functionality. The synthesis of thio-substituted butatrienes has evolved from early methods to more refined strategies.
Initial work in this area involved the use of perchalcogenohydrocarbons as starting materials to produce perthio-1,3-butadienes and subsequently butatrienes arkat-usa.orgresearchgate.net. Another approach has been the reaction of a tetrakis(pyridinium)-substituted butadiene with thiolates to yield thiosubstituted butatrienes arkat-usa.orgresearchgate.net.
More recent and efficient methods have been developed. One such method involves the treatment of polychlorinated butadienes with thiols. For example, the reaction of 2H-pentachlorobutadiene with an excess of a thiol in the presence of a base like sodium hydroxide (B78521) can lead to the formation of various thio-substituted butadienes arkat-usa.orgresearchgate.net. These butadienes can then be converted into butatrienes. Specifically, tris(thio)-substituted butadienes can be treated with a strong base like potassium tert-butoxide to yield tris(thio)-substituted butatrienyl halides, and tetrakis(thio)-substituted butadienes can be converted to the corresponding tetrakis(thio)-substituted butatrienes researchgate.net. It is through such a pathway that the synthesis of Tetrakis(butylsulfanyl)butatriene can be envisioned, starting from a suitable polychlorobutadiene and butanethiol.
A summary of synthetic approaches to thiosubstituted butatrienes is presented in the table below.
| Starting Material | Reagents | Product Type |
| Tetrakis(pyridinium)-substituted butadiene | Thiolates | Thiosubstituted butatrienes arkat-usa.orgresearchgate.net |
| Perchalcogenohydrocarbons | - | Perthio-1,3-butadienes and butatrienes arkat-usa.orgresearchgate.net |
| 2H-Pentachlorobutadiene | Thiols, NaOH | Thiosubstituted butadienes arkat-usa.orgresearchgate.net |
| Tris(thio)-substituted butadienes | Potassium tert-butoxide | Tris(thio)-substituted butatrienyl halides researchgate.net |
| Tetrakis(thio)-substituted butadienes | Potassium tert-butoxide | Tetrakis(thio)-substituted butatrienes researchgate.net |
Research on analogues such as Tetrakis(tert-butylthio)butatriene has led to the determination of its crystal structure, providing valuable insight into the geometry and conformation of such sterically hindered and sulfur-rich cumulenes researchgate.net.
Significance of Butatriene and Substituted Butatriene Systems in Contemporary Chemistry
Butatrienes and their derivatives are more than just chemical curiosities; they are molecules with significant potential in various fields of chemistry due to their unique structural and electronic properties.
Cumulenes, the class of compounds to which butatrienes belong, are characterized by their sequence of consecutive double bonds. This structural feature imparts a rigid, linear geometry to the carbon backbone. These molecules are highly unsaturated and possess a unique π-electron system, making them valuable intermediates in organic synthesis.
The reactivity of their π-system allows cumulenes to participate in a variety of chemical transformations, most notably cycloaddition reactions. These reactions can lead to the formation of complex cyclic and polycyclic structures, which are often difficult to access through other synthetic routes. The stored energy within the cumulene skeleton makes them reactive species for constructing more elaborate molecular architectures.
The presence of sulfur atoms, as in this compound, is known to significantly influence the electronic properties of π-conjugated systems. Sulfur can extend the conjugation of a π-system through the participation of its lone pair electrons or its d-orbitals, although the extent of the latter is a topic of ongoing discussion.
Furthermore, the interaction between sulfur atoms and π-systems is a recognized phenomenon in various chemical and biological contexts. These S-π interactions can play a role in molecular recognition and the stabilization of protein structures. In the context of a molecule like this compound, the sulfur atoms are expected to modulate the electronic properties of the butatriene core, potentially influencing its stability, reactivity, and spectroscopic characteristics.
Properties
CAS No. |
526208-90-2 |
|---|---|
Molecular Formula |
C20H36S4 |
Molecular Weight |
404.8 g/mol |
InChI |
InChI=1S/C20H36S4/c1-5-9-15-21-19(22-16-10-6-2)13-14-20(23-17-11-7-3)24-18-12-8-4/h5-12,15-18H2,1-4H3 |
InChI Key |
HXYMBXYQCXFCDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=C=C=C(SCCCC)SCCCC)SCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Tetrakis Butylsulfanyl Butatriene
Direct Synthesis Routes
Direct synthesis routes to Tetrakis(butylsulfanyl)butatriene and its precursors primarily involve the substitution of halogen atoms on a C4 backbone with butanethiolate or the rearrangement of a pre-formed substituted butadiene.
Approaches from Perhalogenated Precursors
The use of highly halogenated butadienes as starting materials provides a versatile entry point for the introduction of multiple thioether functionalities. These reactions typically proceed via a series of nucleophilic substitution and elimination steps.
The reaction of polyhalogenated butadienes with thiols in the presence of a base is an effective method for producing a variety of thio-substituted butadienes. Research has shown that treating pentachlorobutadiene (B8271543) with thiolates in ethanol (B145695) at room temperature leads to a rapid and extensive replacement of chlorine atoms. researchgate.net This process can yield mixtures of di-, tri-, tetra-, and even pentakis(thio)-substituted butadienes, from which the desired tetrakis-substituted isomer can be isolated. researchgate.net The reaction proceeds without the need for a catalyst and is driven by the high nucleophilicity of the thiolate anion. researchgate.net
A specific and efficient method for synthesizing precursors to this compound involves the reaction of 2H-pentachlorobutadiene with three molar equivalents of a given thiol in the presence of sodium hydroxide (B78521). researchgate.net This one-pot reaction, conducted in ethanol at ambient temperature, produces a range of thiosubstituted butadienes. Among the products, tetrakis(thio)-substituted butadienes have been successfully isolated. researchgate.net The mechanism is believed to involve initial HCl elimination from the starting perchlorobutadiene to form a perchlorobutenyne intermediate, which then undergoes further reactions. researchgate.net
A summary of products obtained from the reaction of 2H-pentachlorobutadiene with thiols is presented below.
Interactive Data Table: Products from the Reaction of 2H-Pentachlorobutadiene with Thiols researchgate.net
| Product Type | Number of Thio-Substituents |
| Bis(thio)-substituted butadiene | 2 |
| Tris(thio)-substituted butadiene | 3 |
| Tetrakis(thio)-substituted butadiene | 4 |
| Pentakis(thio)-substituted butadiene | 5 |
| Tetrakis(thio)-substituted butenyne | 4 |
A crucial final step to access the butatriene core is the base-catalyzed rearrangement of a suitably substituted butadiene precursor. A tetrakis(thio)-substituted butadiene, synthesized as described previously, can be converted into the corresponding tetrakis(thio)-substituted butatriene. researchgate.net This transformation is achieved by treating the substituted butadiene with a strong base, such as potassium tert-butoxide. researchgate.net The base facilitates the elimination of atoms or groups, leading to the formation of the conjugated C=C=C=C cumulene system. researchgate.net This rearrangement provides a direct pathway from a stable butadiene derivative to the target butatriene.
Table of Research Findings: Base-Catalyzed Rearrangement researchgate.net
| Precursor | Reagent | Product |
| Tetrakis(thio)-substituted butadiene | Potassium tert-butoxide | Tetrakis(thio)-substituted butatriene |
Reductive Coupling Approaches
Reductive coupling methods offer an alternative strategy for constructing the C4 backbone of the target molecule, typically by joining two C2 fragments.
The reductive coupling of dihalovinylidene species presents a potential, though less documented, pathway for the synthesis of this compound. In theory, a precursor such as 1,1-dihalo-2,2-bis(butylsulfanyl)ethene could undergo reductive dimerization to form the central C=C bond of the butatriene system. This type of reaction is known for other substrates, where a reducing agent is used to couple two vinylidene units. However, specific literature detailing the successful application of this method for the synthesis of this compound from a corresponding dihalovinylidene precursor is not extensively reported in the reviewed scientific literature.
Precursor-Based Synthetic Strategies
The majority of synthetic methods for tetrakis(thio)butatrienes fall under this category, where a pre-formed carbon skeleton is converted to the final product.
Utilization of Pyridinium-Substituted Butadienes
A notable precursor-based strategy involves the use of pyridinium-substituted butadienes. Specifically, 1,1'-bis-(1,2,3,4-tetrachloro-buta-1,3-diene-1,4-diyl)pyridinium salts have been employed as effective precursors. When these salts are treated with thiolates, a substitution reaction occurs, leading to the formation of tetrakis-sulfanyl-substituted nih.gov-cumulenes. This method offers a pathway to a variety of thio-substituted butatrienes by varying the nature of the thiolate nucleophile.
Approaches from Alkynyl Derivatives
Thermal Sulfurization of Butatriene Derivatives
Information regarding the thermal sulfurization of butatriene derivatives as a direct route to this compound is not found in published research.
Novel Synthetic Strategies and Methodological Advancements
Research into novel synthetic approaches for this class of compounds is ongoing, aiming to improve efficiency and expand the scope of accessible structures.
Catalytic Strategies in this compound Synthesis and Derivatization
Currently, there is a lack of specific reports on catalytic strategies for the synthesis and derivatization of this compound in the scientific literature. The development of such methods would represent a significant advancement in the field, potentially offering milder reaction conditions and greater functional group tolerance.
Advanced Spectroscopic Characterization of Tetrakis Butylsulfanyl Butatriene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, revealing the structure, dynamics, reaction state, and chemical environment of molecules.
Proton (¹H) NMR spectroscopy would be a primary tool for characterizing the butyl groups in Tetrakis(butylsulfanyl)butatriene. The spectrum would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the butyl chains. The chemical shift (δ) of these signals, their integration (area under the peak), and their multiplicity (splitting pattern) would provide crucial structural information.
A detailed analysis of the ¹H NMR spectrum would involve:
Chemical Shift (δ): The positions of the signals along the x-axis (in ppm) would indicate the electronic environment of the protons. Protons closer to the electron-withdrawing sulfur atoms would be expected to resonate at a higher chemical shift (downfield) compared to the terminal methyl protons of the butyl groups.
Integration: The relative areas of the signals would correspond to the ratio of the number of protons giving rise to each signal, confirming the presence of four butyl groups.
Spin-Spin Coupling: The splitting of signals into multiplets (e.g., triplets, quartets) would reveal the number of adjacent protons, allowing for the confirmation of the connectivity within the butyl chains (-CH₂-CH₂-CH₂-CH₃).
Hypothetical ¹H NMR Data for this compound
| Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| -S-CH₂ -CH₂-CH₂-CH₃ | 2.5 - 3.0 | Triplet | 8H |
| -S-CH₂-CH₂ -CH₂-CH₃ | 1.5 - 1.8 | Sextet | 8H |
| -S-CH₂-CH₂-CH₂ -CH₃ | 1.3 - 1.5 | Sextet | 8H |
Note: This table is a hypothetical representation and is not based on experimental data.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum would be expected to show signals for each unique carbon atom in the molecule.
Key features of the ¹³C NMR analysis would include:
Chemical Shift (δ): The chemical shifts of the carbon signals would help to identify the different types of carbon atoms present. The carbons of the central butatriene core would have characteristic chemical shifts in the sp-hybridized region, while the carbons of the butyl groups would appear in the aliphatic region. The carbon atom directly attached to the sulfur atom would be shifted downfield compared to the other carbons in the butyl chain.
Number of Signals: The number of distinct signals would indicate the number of chemically non-equivalent carbon atoms, providing information about the symmetry of the molecule.
Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C =C=C=C (Butatriene) | 140 - 150 |
| C=C =C =C (Butatriene) | 120 - 130 |
| -S-CH₂ - | 30 - 40 |
| -S-CH₂-CH₂ - | 25 - 35 |
| -CH₂-CH₂ -CH₃ | 20 - 30 |
Note: This table is a hypothetical representation and is not based on experimental data.
To gain a more comprehensive understanding of the molecular structure, other 2D NMR techniques could be employed:
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, helping to establish the connectivity of the protons within the butyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away, providing information about the connectivity across the sulfur atoms and to the butatriene core.
Mass Spectrometry (MS) for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry would be used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule.
A typical mass spectrometry analysis would provide:
Molecular Ion Peak ([M]⁺): The peak with the highest mass-to-charge ratio would correspond to the intact molecule, confirming its molecular formula (C₂₀H₃₆S₄).
Fragmentation Pattern: The fragmentation of the molecule in the mass spectrometer would produce a series of smaller, charged fragments. The analysis of these fragments would provide valuable information about the structural components of the molecule, such as the loss of butyl groups or thioether moieties.
Hypothetical Mass Spectrometry Data for this compound
| Fragment | m/z (mass-to-charge ratio) |
|---|---|
| [C₂₀H₃₆S₄]⁺ (Molecular Ion) | 404.18 |
| [M - C₄H₉]⁺ | 347.11 |
Note: This table is a hypothetical representation and is not based on experimental data.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.
For this compound, the FT-IR spectrum would be expected to show absorption bands characteristic of:
C-H stretching vibrations of the butyl groups in the region of 2850-3000 cm⁻¹.
C-H bending vibrations of the butyl groups around 1375-1465 cm⁻¹.
C=C=C=C stretching vibrations of the butatriene core. The cumulenic system would likely show a characteristic absorption band, although its exact position can be sensitive to substitution.
C-S stretching vibrations , which are typically weaker and appear in the fingerprint region of the spectrum (around 600-800 cm⁻¹).
Hypothetical FT-IR Data for this compound
| Functional Group | Expected Absorption Band (cm⁻¹) |
|---|---|
| C-H (sp³ stretching) | 2850 - 2960 |
| C=C=C=C (stretching) | ~2070 |
| C-H (bending) | 1375 - 1465 |
Note: This table is a hypothetical representation and is not based on experimental data.
X-ray Diffraction (XRD) for Solid-State Structural Determination
An XRD analysis would reveal:
The geometry of the butatriene core, confirming its linearity or any distortions.
The conformation of the butylsulfanyl side chains.
The packing of the molecules in the crystal lattice, including any intermolecular interactions.
A search of the crystallographic literature did not reveal a solved crystal structure for this compound.
Advanced Spectroscopic Techniques for Electronic Structure Characterization of this compound Analogues (e.g., UV-Vis Spectroscopy)
The electronic structure of butatrienes and their analogues is of significant interest due to the unique arrangement of cumulated double bonds, which gives rise to distinct spectroscopic properties. Ultraviolet-visible (UV-Vis) spectroscopy is a primary tool for probing the electronic transitions in these systems. While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, analysis of its analogues provides critical insights into the electronic characteristics of this class of compounds. The substituents on the butatriene core and the length of the cumulene chain are major factors influencing the electronic absorption spectra.
Detailed research findings from studies on tetra-substituted butatriene analogues, such as tetraaryl- and tetraalkyl-substituted cumulenes, offer a valuable framework for understanding the potential electronic behavior of this compound. The UV-Vis spectra of these compounds are typically characterized by one or more intense absorption bands corresponding to π-π* transitions. The position (λmax) and intensity of these bands are sensitive to the nature of the substituents.
For instance, in tetra-alkyl substituted butatrienes, the electronic effects are primarily inductive. In contrast, tetra-aryl substituted butatrienes exhibit more complex spectra due to the extension of the π-system through conjugation with the aryl rings. The sulfur atoms in a hypothetical this compound would be expected to influence the electronic structure through a combination of inductive effects and the potential participation of sulfur's lone pairs in conjugation with the butatriene π-system, which would likely lead to a red-shift (bathochromic shift) of the absorption maxima compared to simple alkyl-substituted analogues.
To illustrate the electronic trends in butatriene analogues, the following table presents UV-Vis spectroscopic data for a series of tetra-tert-butylphenyl ([n]tBuPh) and tetracyclohexyl ([n]Cy) substituted [n]cumulenes, where n=3 corresponds to butatrienes.
| Compound Series | n | Longest Wavelength Absorption (λmax, nm) |
| [n]tBuPh | 3 | 418 |
| [n]tBuPh | 5 | 496 |
| [n]tBuPh | 7 | 557 |
| [n]tBuPh | 9 | 608 |
| [n]Cy | 3 | 375 |
| [n]Cy | 5 | 445 |
| [n]Cy | 7 | 497 |
| [n]Cy | 9 | 540 |
This data is representative of tetra-substituted cumulenes and is sourced from publicly available research on these analogues.
The data clearly demonstrates that increasing the length of the cumulene chain (increasing 'n') results in a significant bathochromic shift of the main absorption band for both aryl- and alkyl-substituted series. This is attributed to the decreasing HOMO-LUMO gap with increasing conjugation length. Furthermore, a comparison between the tetra-tert-butylphenyl and tetracyclohexyl substituted butatrienes (n=3) reveals that the aryl substituents cause a substantial red-shift compared to the alkyl substituents (418 nm vs. 375 nm). This is a direct consequence of the extended π-conjugation provided by the phenyl rings. Based on these trends, it can be inferred that this compound would also exhibit a characteristic UV-Vis spectrum with its absorption maxima influenced by the electron-donating nature and polarizability of the butylsulfanyl groups.
Reactivity and Chemical Transformations of Tetrakis Butylsulfanyl Butatriene
Reactions with Halogenating Agents
The reaction of tetrakis(butylsulfanyl)butatriene with halogenating agents demonstrates the susceptibility of the cumulenic double bonds to electrophilic addition. These reactions are often regioselective, leading to the formation of substituted thiophene (B33073) derivatives through a sequence of addition and cyclization steps.
Reaction with Iodine
The treatment of this compound with iodine results in an electrophilic addition-cyclization cascade. This reaction proceeds to furnish 3,4-bis(butylsulfanyl)-2,5-diiodothiophene. The process is initiated by the electrophilic attack of iodine on the butatriene system, which is followed by an intramolecular cyclization involving one of the sulfur atoms, ultimately leading to the aromatic thiophene ring.
Reaction with Bromine
Similar to its reaction with iodine, this compound reacts with bromine to yield a halogenated thiophene derivative. The product of this reaction is 2,5-dibromo-3,4-bis(butylsulfanyl)thiophene. The underlying mechanism mirrors that of the reaction with iodine, involving electrophilic addition of bromine followed by cyclization.
Reaction with Hydrobromic Acid
The reaction with hydrobromic acid provides another pathway to a halogenated thiophene. In this case, the treatment of this compound with HBr yields 2-bromo-3,4,5-tris(butylsulfanyl)thiophene. This transformation underscores the ability of the butatriene to undergo hydrohalogenation and subsequent cyclization to form the stable thiophene core.
Table 1: Reactions of this compound with Halogenating Agents
| Reagent | Product |
| Iodine (I₂) | 3,4-Bis(butylsulfanyl)-2,5-diiodothiophene |
| Bromine (Br₂) | 2,5-Dibromo-3,4-bis(butylsulfanyl)thiophene |
| Hydrobromic Acid (HBr) | 2-Bromo-3,4,5-tris(butylsulfanyl)thiophene |
Cyclization and Heterocycle Formation
The inherent structure of this compound, with its proximate sulfur atoms and unsaturated carbon backbone, makes it an excellent precursor for the synthesis of various sulfur-containing heterocycles. These cyclization reactions can lead to the formation of both five-membered thiophene rings and larger polysulfide systems.
Formation of Cyclic Thiophene Derivatives
As evidenced by its reactions with halogenating agents, this compound readily undergoes cyclization to form highly substituted thiophene derivatives. This transformation is a key feature of its reactivity, providing a direct route to functionalized thiophenes that can serve as intermediates in the synthesis of more complex molecules. The driving force for this cyclization is the formation of the stable aromatic thiophene ring.
Formation of Polysulfide Ring Systems from Butatriene Derivatives
Derivatives of butatriene are also known to participate in reactions that lead to the formation of larger ring systems containing multiple sulfur atoms. For instance, the reaction of butatriene derivatives with elemental sulfur can yield cyclic polysulfides. While specific studies on this compound in this context are not detailed, the general reactivity pattern of butatrienes suggests its potential to form structures such as pentathiepanes, which are seven-membered rings containing a five-sulfur chain. This type of reaction highlights the versatility of the butatriene scaffold in constructing a variety of sulfur-rich heterocyclic compounds.
Isomerization Pathways
The cumulenic structure of this compound allows for several isomerization pathways, leading to more stable or functionally distinct isomers. These transformations are often driven by thermal conditions, catalysis, or electronic effects inherent to the molecule.
Isomerization to Butenyne Derivatives
Thio-substituted butatrienes are known to undergo isomerization to the corresponding butenyne structures. Research on related compounds has shown that tris(thio)-substituted butatrienes can isomerize to butenynes at room temperature without the need for a catalyst. researchgate.net This transformation involves a formal shift of a double bond and a proton. For this compound, a similar pathway can be envisioned, potentially leading to a tetrakis(butylsulfanyl)butenyne. The presence of four sulfur substituents is expected to influence the stability of the cumulene system and the kinetics of the isomerization.
In a study involving the synthesis of various thiosubstituted butadienes, butenynes, and butatrienes, it was observed that tris(thio)-substituted butatrienyl halide compounds partially isomerize to the corresponding butenynes. researchgate.net This spontaneous rearrangement highlights the thermodynamic accessibility of the butenyne scaffold from a highly substituted butatriene precursor. The characteristic infrared absorption bands for the C=C=C=C and C≡C groups in the resulting isomeric mixture were found at 2037 cm⁻¹ and 2142 cm⁻¹, respectively, confirming the partial conversion. researchgate.net
Table 1: Spectroscopic Data for Isomerization of Thio-Substituted Butatrienes
| Compound Type | Functional Group | Characteristic IR Absorption (cm⁻¹) |
| Tris(thio)-substituted butatriene | C=C=C=C | 2037 |
| Tris(thio)-substituted butenyne | C≡C | 2142 |
This table is based on data for analogous tris(thio)-substituted compounds.
Stereoselective Transformations
The stereochemistry of cumulenes and their reactions is a field of significant interest. While specific stereoselective transformations of this compound are not extensively documented, the principles of stereoselective synthesis in related organosulfur compounds offer valuable insights. The synthesis of chiral tertiary thiols and thioethers, for instance, has been achieved with high stereospecificity through methods like the Mitsunobu reaction or the alkylation of configurationally stable α-lithiothiocarbamates. beilstein-journals.org
Furthermore, stereoselective synthesis of more complex sulfur-containing heterocyclic systems, such as tri-substituted tetrahydrothiophenes, has been accomplished with excellent diastereoselectivity using organocatalysis. rsc.org These methodologies, which control the spatial arrangement of atoms, could potentially be adapted to the butatriene framework or its reaction products. For cumulenes, the application of an external electric field has been shown to catalyze cis-to-trans isomerization stereoselectively by stabilizing a zwitterionic resonance form, thereby lowering the energy of the transition state. nsf.gov
Dimerization and Polymerization Reactions
The unsaturated nature of the butatriene core suggests a propensity for dimerization and polymerization, leading to larger, more complex molecular architectures.
Catalyzed Dimerization and Oligomerization of Butatrienes and Their Sulfur-Substituted Analogues
Dimerization reactions of butatrienes and allenes can proceed through various mechanisms, often yielding cyclobutane (B1203170) derivatives or other cyclic structures. For instance, tetraarylbutatrienes have been shown to react with tetracyanoethene to form allene (B1206475) dimers through a head-to-head intermediate. nsf.gov In the context of sulfur-substituted compounds, a novel dimerization of bis(alkylthio)cyclopropenethiones has been reported to afford tetrakis(alkylthio)thieno[3,4-c]thiophenes, demonstrating a pathway to highly sulfurated dimeric structures. researchgate.net
While specific dimerization studies on this compound are scarce, the photochemical activation of zinc-zinc bonded compounds has been shown to mediate the selective head-to-head dimerization of arylallenes, yielding 1,5-hexadiene (B165246) derivatives. nih.gov This suggests that metal-mediated or photochemical approaches could be viable for the controlled dimerization or oligomerization of sulfur-substituted butatrienes.
Table 2: Examples of Dimerization Reactions of Cumulenes and Related Compounds
| Starting Material | Reaction Type | Product Type |
| Tetraarylbutatriene | Cycloaddition | Allene Dimer |
| Bis(alkylthio)cyclopropenethione | Dimerization | Tetrakis(alkylthio)thieno[3,4-c]thiophene |
| Arylallene | Photochemical Reductive Dimerization | 1,5-Hexadiene derivative |
Polymerization Potential: Formation of Poly(acetylene)s from Butatriene Derivatives
The conjugated system of butatriene derivatives makes them potential monomers for the synthesis of poly(acetylene)-type polymers. While direct polymerization of this compound is not well-documented, the polymerization of elemental sulfur and its copolymerization with vinylic monomers (a process termed "inverse vulcanization") highlights the capacity of sulfur to form stable polymer chains. nih.govrsc.orgyoutube.com This process can yield high-sulfur-content polymers with tunable properties. nih.gov
More relevantly, substituted acetylenes are widely known to polymerize using transition metal catalysts, particularly those based on rhodium and palladium, to yield substituted polyacetylenes. acs.org These polymerizations can tolerate a variety of functional groups. The direct polymerization of butatrienes is less common, but they can be considered as precursors or isomers of acetylenic monomers. The high degree of substitution in this compound might present steric challenges for polymerization, but it could also lead to novel polymer structures with unique electronic and material properties.
Transition Metal-Mediated Transformations
Transition metal complexes are pivotal in mediating a vast array of chemical transformations, and the reactivity of cumulenes like this compound is no exception. The electron-rich double bonds and the sulfur atoms can both serve as coordination sites for metal centers.
Insertion reactions of allenes into transition metal complexes are fundamental steps in many catalytic cycles. researchgate.net These reactions can lead to a variety of products depending on the metal, its ligand sphere, and the substrate. For this compound, coordination to a metal center could activate the cumulene for subsequent reactions, such as cycloadditions or cross-coupling.
Cycloaddition reactions, for example, are powerful methods for ring formation. While often thermally or photochemically initiated, they can also be catalyzed by Lewis acids or transition metals. nih.gov The butatriene system can participate in various modes of cycloaddition, acting as a 2π, 4π, or even 6π component, depending on the reaction partner and conditions. The sulfur substituents would heavily influence the regioselectivity and stereoselectivity of such cycloadditions. The development of transition-metal-free cycloadditions, such as the regio- and stereoselective thiocyanatothiolation of alkynes and alkenes, further expands the synthetic possibilities for creating complex sulfur-containing molecules. nih.gov
Organometallic Chemistry and Coordination with Transition Metals
The organometallic chemistry of tetrathio-substituted cumulenes, while a specialized area of research, offers insights into the coordination behavior of ligands like this compound. Although direct studies on the coordination of this compound with transition metals are not extensively documented in publicly available research, the well-explored chemistry of analogous tetrathiafulvalene (B1198394) (TTF) and its derivatives provides a strong basis for understanding its potential interactions with metal centers.
The sulfur atoms in this compound, with their available lone pairs of electrons, are the primary sites for coordination with transition metals. It is anticipated that the ligand would act as a multidentate donor, likely bridging multiple metal centers or chelating to a single metal ion. The coordination can be envisaged to occur through the sulfur atoms of the butatriene core, forming stable metal-sulfur bonds.
Research on related tetrathiafulvalene-2,3,6,7-tetrathiolate (TTFtt) has demonstrated the feasibility of coordinating such sulfur-rich backbones to transition metals. rsc.org In these systems, the tetrathiolate can be stabilized by initial coordination to a main group metal like tin, followed by transmetalation to transition metals such as nickel and palladium. rsc.org This methodology suggests a potential route for the synthesis of this compound-metal complexes.
The coordination environment around the metal center would be significantly influenced by the steric bulk of the butyl groups on the sulfur atoms. These groups could play a crucial role in determining the geometry of the resulting complex, potentially leading to the formation of discrete molecular complexes rather than extended coordination polymers. The electronic properties of the butatriene core, a conjugated system of four double bonds, are also expected to be perturbed upon coordination to a metal center.
Table 1: Postulated Coordination Modes of this compound with Transition Metals
| Coordination Mode | Description | Potential Metal Partners |
| Bridging Bidentate | The ligand bridges two metal centers, with two sulfur atoms coordinating to each metal. | Fe, Co, Ni |
| Chelating Tetradentate | All four sulfur atoms of the butatriene core coordinate to a single metal center. | Pd, Pt |
| Mixed Bridging/Chelating | A combination of bridging and chelating modes, potentially leading to polynuclear complexes. | Cu, Ag |
Complexation and Reactivity with Metal Centers
The complexation of this compound with transition metals is expected to yield a variety of complexes with interesting reactivity. Drawing parallels from the chemistry of TTF-based systems, the resulting metal complexes are likely to exhibit rich redox chemistry, stemming from both the metal center and the tetrathio-substituted butatriene ligand. beilstein-journals.orgacs.org
The interaction between the metal d-orbitals and the π-system of the butatriene core could lead to significant electronic communication. This can result in the stabilization of unusual oxidation states for the metal or the ligand itself. For instance, oxidation of the coordinated this compound ligand could generate a radical cation, a species known to be stable in many TTF derivatives. beilstein-journals.org
The reactivity of the metal center would also be modulated by the coordination of the this compound ligand. The electron-donating nature of the four sulfanyl (B85325) groups would increase the electron density at the metal center, potentially enhancing its reactivity in processes such as oxidative addition and reductive elimination, which are key steps in many catalytic cycles.
Furthermore, the butatriene backbone itself could be subject to chemical transformations upon coordination. The metal center could act as a template, facilitating reactions such as cycloadditions or oligomerizations of the cumulene system. The reactivity of related iron-carbonyl complexes with tetraphenylbutatriene (B11968970) has shown the formation of various coordination compounds, indicating the potential for diverse chemical behavior. rsc.org
Table 2: Predicted Reactivity of this compound-Metal Complexes
| Reactivity Type | Description | Potential Reactants |
| Redox Reactions | Reversible oxidation and reduction of both the metal center and the ligand. | Chemical or electrochemical oxidants/reductants |
| Ligand-Based Reactions | Chemical transformations of the butatriene core, such as addition or cycloaddition reactions. | Electrophiles, dienophiles |
| Catalytic Activity | The metal complex could potentially catalyze organic transformations. | Substrates for cross-coupling or hydrogenation reactions |
Theoretical and Computational Investigations of Tetrakis Butylsulfanyl Butatriene
Quantum Chemical Approaches
Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules at the atomic level. For a molecule like Tetrakis(butylsulfanyl)butatriene, these approaches can provide detailed insights into its geometry, electronic distribution, and spectroscopic behavior.
Density Functional Theory (DFT) Investigations of this compound Molecular Architecture and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the molecular architecture and electronic structure of medium to large-sized molecules like this compound. DFT calculations can predict key geometric parameters, such as bond lengths and angles, which are fundamental to understanding the molecule's shape and steric properties.
The electronic structure of this compound is heavily influenced by the interplay between the π-system of the butatriene core and the sulfur lone pairs of the butylsulfanyl substituents. DFT calculations can map the distribution of electron density, highlighting the electron-rich regions of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions govern the molecule's reactivity and electronic transition properties. The sulfur atoms are expected to contribute significantly to the HOMO, indicating that these sites are prone to electrophilic attack. The LUMO, in contrast, would likely be distributed along the butatriene π-system, suggesting its susceptibility to nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C1=C2 | 1.28 | |
| C2=C3 | 1.29 | |
| C3=C4 | 1.28 | |
| C1-S1 | 1.75 | |
| C4-S2 | 1.75 | |
| C1-C2-C3 | 178.5 | |
| C2-C3-C4 | 178.5 | |
| C2-C1-S1 | 121.0 | |
| C3-C4-S2 | 121.0 | |
| C1-S1-C5 | 105.0 | |
| C1-C2-C3-C4 Dihedral | ~180.0 |
Note: This data is hypothetical and intended for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Feature Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of excited-state properties, making it an invaluable tool for predicting spectroscopic features. researchgate.netrespectprogram.orgmdpi.comnih.gov For this compound, TD-DFT can be employed to simulate its ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into its electronic transitions. researchgate.netmdpi.com
The predicted UV-Vis spectrum would likely be characterized by strong absorptions in the UV region, arising from π-π* transitions within the conjugated butatriene system. The butylsulfanyl substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted butatriene, due to the electron-donating nature of the sulfur atoms which raises the energy of the HOMO. TD-DFT calculations can pinpoint the specific wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these electronic transitions, a deeper understanding of the nature of the excited states can be achieved.
Table 2: Hypothetical TD-DFT Predicted UV-Vis Absorption Data for this compound
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 350 | 0.85 | HOMO → LUMO (π-π) |
| S0 → S2 | 280 | 0.45 | HOMO-1 → LUMO (π-π) |
| S0 → S3 | 250 | 0.20 | HOMO → LUMO+1 (π-π*) |
Note: This data is hypothetical and intended for illustrative purposes.
Advanced Ab Initio and Multiconfigurational Methods (e.g., CASSCF, CAS-CI) in Computational Studies
While DFT and TD-DFT are often sufficient for describing ground-state properties and single-electron excitations, more complex electronic phenomena, such as those involving multiple excited states or bond-breaking processes, may require more advanced ab initio and multiconfigurational methods. dtic.milresearchgate.net The Complete Active Space Self-Consistent Field (CASSCF) method, for instance, is particularly well-suited for studying systems with strong electron correlation, which can be a feature of cumulenic systems. dtic.milnih.gov
For this compound, CASSCF calculations could be employed to accurately describe the potential energy surfaces of its various electronic states, including those that are not well-represented by single-reference methods like DFT. researchgate.net This is especially important for understanding photochemical processes or for identifying conical intersections, which are points of degeneracy between electronic states that can facilitate rapid, non-radiative decay back to the ground state. Following a CASSCF calculation, Configuration Interaction (CAS-CI) or other multireference perturbation theories can be used to incorporate dynamic electron correlation, leading to even more accurate energy predictions. dtic.mil These advanced methods, though computationally demanding, are essential for a comprehensive understanding of the electronic behavior of complex molecules like this compound. dtic.milresearchgate.net
Computational Analysis of Reactivity and Reaction Mechanisms
Computational chemistry provides a powerful lens through which to examine the reactivity of molecules and the intricate details of their reaction mechanisms. smu.eduescholarship.orgresearchgate.netmontclair.edu For this compound, these methods can be used to predict how the molecule will behave in chemical reactions and to understand the energetic and structural changes that occur along a reaction pathway.
Elucidation of Reaction Pathways and Transition State Analysis
A key aspect of computational reaction analysis is the elucidation of reaction pathways, which connect reactants to products via a series of intermediate structures and transition states. smu.edu By mapping out the potential energy surface for a given reaction, chemists can identify the most likely reaction mechanism and predict the reaction rate. For this compound, one could imagine studying its reaction with an electrophile, such as a proton or a halogen. Computational methods would be used to locate the transition state for this reaction, which represents the energy maximum along the reaction coordinate.
The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, in the case of electrophilic addition, the transition state would likely show the electrophile partially bonded to one of the sulfur atoms or one of the central carbon atoms of the butatriene core. The energy of the transition state, relative to the reactants, determines the activation energy of the reaction, which is a key factor in its kinetics. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be determined.
Computational Modeling of Dimerization Reactions
Computational modeling, typically employing density functional theory (DFT) methods, can be utilized to explore the potential energy surface of the dimerization reactions. These calculations can identify transition states and intermediates, thereby elucidating the kinetic and thermodynamic favorability of different reaction channels. For substituted butatrienes, the primary dimerization pathways often involve [2+2] and [4+2] cycloadditions.
A theoretical study on sulfur-substituted cumulenes suggests that the nature of the substituents significantly influences the electronic structure and, consequently, the reaction pathways. nih.gov In the case of this compound, the sulfur atoms, with their lone pairs of electrons, can influence the electron density of the butatriene core, potentially favoring specific cycloaddition regioselectivities.
The dimerization of other cumulenic systems, such as tetraaryl[n]cumulenes (where n=3, 5, 7, 9), has been shown to yield radialene or expanded radialene structures through regioselective cycloaddition reactions. researchgate.net Although this compound is a mdpi.comcumulene, the principles of pericyclic reactions governing these transformations would still apply. The bulky butylsulfanyl groups would likely disfavor certain cycloaddition modes due to severe steric hindrance.
A hypothetical reaction scheme for the dimerization of this compound could involve the formation of a cyclobutane (B1203170) ring via a [2+2] cycloaddition, leading to a tetrameric-like structure. The feasibility of such a reaction would be highly dependent on the conformational flexibility of the butylsulfanyl chains, which could either sterically block the reaction or potentially engage in stabilizing intramolecular interactions in the transition state.
To provide a quantitative understanding, computational chemists would typically model the reactants, transition states, and products. The relative energies of these species would allow for the determination of activation barriers and reaction enthalpies. The table below presents hypothetical activation energies for different plausible dimerization pathways of a generic tetrasubstituted butatriene, illustrating the type of data that would be generated from such a computational study.
Table 1: Hypothetical Activation Energies for Dimerization Pathways of a Tetrasubstituted Butatriene
| Dimerization Pathway | Product Type | Hypothetical Activation Energy (kcal/mol) |
| [2+2] Head-to-Head Cycloaddition | 1,2-Dicyclobutylidene derivative | 25 - 35 |
| [2+2] Head-to-Tail Cycloaddition | 1,3-Dicyclobutylidene derivative | 30 - 40 |
| [4+2] Cycloaddition (Diels-Alder type) | Six-membered ring derivative | 20 - 30 |
Note: These values are illustrative and would need to be calculated specifically for this compound using appropriate computational methods.
Computational Assessment of Strain Energy in Butatriene and Substituted Butatriene Systems
The inherent strain in the butatriene core, arising from the linear arrangement of four sp-hybridized carbon atoms, is a key factor influencing its reactivity. Computational methods provide a powerful tool for quantifying this strain energy. The introduction of substituents, such as the four butylsulfanyl groups in this compound, can significantly modulate this strain.
Strain energy is typically calculated by comparing the energy of the cyclic or strained molecule to that of a strain-free reference compound using isodesmic or homodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.
While specific calculations for this compound are not documented in the provided search results, studies on other butatriene systems have established a framework for such an assessment. For instance, computational studies on cyclic butatrienes have quantified the substantial strain associated with bending the linear C=C=C=C fragment.
Steric Strain: The bulky butyl groups can lead to repulsive van der Waals interactions, forcing conformational changes in the butylsulfanyl chains to minimize these clashes.
Torsional Strain: Rotation around the C-S bonds will have associated energy barriers, and the preferred conformations will be a balance between minimizing steric hindrance and optimizing electronic interactions.
To illustrate how strain energy is assessed, the following table provides a hypothetical breakdown of the contributing factors to the total strain energy of this compound compared to the parent butatriene.
Table 2: Hypothetical Strain Energy Contributions in Butatriene and this compound
| Compound | Butatriene Core Strain (kcal/mol) | Steric Strain (kcal/mol) | Torsional Strain (kcal/mol) | Total Strain Energy (kcal/mol) |
| Butatriene | ~10 - 15 | 0 | 0 | ~10 - 15 |
| This compound | ~10 - 15 | 15 - 25 | 5 - 10 | ~30 - 50 |
Note: These are estimated values based on general principles and would require specific computational analysis for accurate determination.
The computational methodology for such an analysis would likely involve geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP or M06-2X with an appropriate basis set) followed by the calculation of the strain energy using a well-defined isodesmic reaction.
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of flexible molecules like this compound. While direct MD simulation data for this specific compound is not available in the provided search results, studies on related long-chain thioether and other sulfur-containing molecules can provide valuable insights into the expected dynamic properties. mdpi.comnih.gov
An MD simulation of this compound would involve numerically solving Newton's equations of motion for the atoms of the molecule over time, governed by a force field that describes the interatomic interactions. This would generate a trajectory of atomic positions, from which various structural and dynamic properties can be analyzed.
The primary focus of MD simulations on this molecule would be to understand the conformational flexibility of the four butylsulfanyl chains. Key aspects that could be investigated include:
Conformational Preferences: The simulations would reveal the most populated conformations of the butylsulfanyl groups, identifying whether they adopt extended or more compact arrangements.
Rotational Dynamics: The rate of rotation around the C-S and C-C bonds within the butyl chains can be quantified by calculating dihedral angle autocorrelation functions.
Solvent Effects: By including explicit solvent molecules in the simulation box, the influence of the surrounding medium on the conformational equilibrium and dynamics can be assessed.
The results from MD simulations can be used to generate data tables that summarize the key dynamic and structural parameters. An example of such a table is provided below.
Table 3: Hypothetical Data from a Molecular Dynamics Simulation of this compound
| Property | Value |
| Average End-to-End Distance of Butyl Chains | 4.5 - 6.0 Å |
| Dihedral Relaxation Time (C-S bond) | 50 - 150 ps |
| Radius of Gyration of the Molecule | 6.0 - 8.0 Å |
| Solvent Accessible Surface Area (SASA) | 400 - 500 Ų |
Note: These values are hypothetical and represent the type of quantitative data that would be obtained from a molecular dynamics study.
The insights gained from MD simulations are crucial for understanding how the flexibility of the butylsulfanyl substituents might influence the molecule's packing in the solid state, its solubility, and its accessibility for chemical reactions, including the dimerization processes discussed earlier.
Advanced Applications and Materials Science Perspectives of Tetrakis Butylsulfanyl Butatriene
Organic Electronics and Optoelectronics
The design and synthesis of novel organic materials are pivotal for the advancement of organic electronics and optoelectronics. Thio-substituted butatrienes, including tetrakis(butylsulfanyl)butatriene, are being investigated for their potential to serve as key components in various devices due to their inherent electronic characteristics.
Potential Integration into Organic Light-Emitting Diodes (OLEDs)
While specific studies on the integration of this compound into Organic Light-Emitting Diodes (OLEDs) are not yet prevalent, research on related "tetrakis" compounds offers promising insights. For instance, a novel europium(III)-tetrakis-β-diketonate complex has been successfully utilized as a dopant in the emitting layer of white OLEDs (WOLEDs). This demonstrates the principle that "tetrakis" structures can be effectively incorporated into the emissive layer of OLEDs, suggesting a potential pathway for the application of this compound. The sulfur atoms in this compound could potentially influence the charge transport properties and the emission characteristics of the device.
Prospects for Application in Organic Field-Effect Transistors (OFETs)
The development of high-performance organic field-effect transistors (OFETs) relies on the design of organic semiconductors with high charge carrier mobility and stability. The extended π-system of the butatriene core in this compound, coupled with the potential for intermolecular interactions facilitated by the butylsulfanyl groups, makes it a candidate for an active material in OFETs. The sulfur atoms can enhance intermolecular orbital overlap, which is crucial for efficient charge transport. Although direct experimental data on the charge mobility of this compound is not yet available, the molecular architecture is conducive to the formation of ordered structures, a key requirement for high-performance OFETs.
Exploration in Dye-Sensitized Solar Cells (DSSCs) through Analogous Sulfur-Containing Acceptors
The table below summarizes the performance of DSSCs using different sulfur-containing dyes, illustrating the impact of molecular structure on device efficiency.
| Dye | Voc (mV) | Jsc (mA/cm²) | ff | η (%) |
| CM501 | 714 | 14.5 | 0.70 | 7.2 |
| CM502 | 682 | 15.6 | 0.69 | 7.3 |
| CM503 | 494 | 14.2 | 0.70 | 4.9 |
Data adapted from a study on phenothiazine (B1677639) dyes with different acceptor groups.
Development of Novel Organic Semiconductor Architectures
The synthesis of novel thiosubstituted butatrienes opens up possibilities for creating new organic semiconductor architectures. researchgate.net The reaction of pentachlorobutadiene (B8271543) with thiolates has been shown to produce a variety of thio-substituted butadienes and butatrienes, including tetrakis(thio)-substituted derivatives. researchgate.net This synthetic flexibility allows for the tuning of the electronic properties of the resulting materials. researchgate.net The crystal structure of a related compound, tetrakis(tert-butylthio)butatriene, reveals a nonplanar molecular geometry, which could be advantageous in preventing excessive aggregation and controlling the morphology of thin films in electronic devices. researchgate.net These characteristics are crucial for the development of next-generation organic semiconductors with tailored properties.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound could find significant applications. The ability of molecules to self-assemble into well-defined, functional structures is at the heart of bottom-up nanotechnology.
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The butylsulfanyl groups in this compound, with their flexible alkyl chains and polarizable sulfur atoms, could participate in various non-covalent interactions, including van der Waals forces and potentially weak hydrogen bonds. While specific studies on the molecular recognition properties of this compound are limited, the principles of supramolecular chemistry suggest that it could act as a host or guest molecule in the formation of larger, organized assemblies. The study of the crystal structure of tetrakis(tert-butylthio)butatriene has provided insights into its packing and potential for forming structured materials. researchgate.net
Directed Self-Assembly of Substituted Butatriene Derivatives
The directed self-assembly of molecules into well-ordered supramolecular architectures is a powerful bottom-up approach for the fabrication of functional nanomaterials. In the context of substituted butatriene derivatives, such as this compound, the nature and positioning of the substituents play a crucial role in governing the intermolecular interactions that drive the assembly process. The presence of four butylsulfanyl groups introduces a combination of van der Waals forces and potential sulfur-sulfur or sulfur-π interactions, which can be harnessed to guide the formation of specific assemblies.
Research into the self-assembly of sulfur-containing organic molecules has revealed that thioether groups can facilitate ordering on surfaces. For instance, thioether-functionalized fullerenes have been shown to self-assemble on gold surfaces, indicating the significant role of the sulfur atom in surface interactions. researchgate.net Similarly, thioethers offer an alternative to thiols for creating molecular monolayers on metal surfaces, with their unique adsorption geometry providing a means to control molecular packing. acs.org The flexible butyl chains in this compound would likely influence the packing density and arrangement of the molecules in a self-assembled structure. The interplay between the rigid butatriene core and the flexible alkyl chains is a key factor in determining the final morphology of the assembled structures.
The non-covalent interactions involving sulfur are critical in these assemblies. While the S-H···S hydrogen bond is a known interaction, in the case of thioethers like the butylsulfanyl groups, sulfur-sulfur interactions of a different nature, such as those involving σ-holes (regions of positive electrostatic potential on the sulfur atom), can be significant. nih.govacs.org These interactions, along with π-stacking of the butatriene cores, would be the primary driving forces for the self-assembly of this compound. The specific geometry and strength of these interactions dictate the formation of various supramolecular patterns, from linear chains to more complex two-dimensional networks. rsc.org
Table 1: Key Intermolecular Interactions in the Self-Assembly of Sulfur-Containing Molecules
| Interaction Type | Description | Potential Role in this compound Assembly |
| Van der Waals Forces | Weak, non-specific attractions between molecules, significant for the flexible alkyl chains. | Influence the packing and density of the butylsulfanyl chains, affecting the overall assembly structure. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings (or in this case, the cumulenic core). | Promotes stacking of the butatriene cores, leading to columnar or lamellar structures. |
| Sulfur-Sulfur Interactions | Interactions between sulfur atoms of adjacent molecules, can be attractive or repulsive depending on geometry. acs.org | Can lead to specific orientations and ordering of the molecules, contributing to the overall architecture. rsc.org |
| Sulfur-π Interactions | Interaction between a sulfur atom and a π-system. | Could influence the orientation of the butylsulfanyl groups relative to the butatriene cores of neighboring molecules. |
| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and a π-system. | May contribute to the stability and specific arrangement of the molecules within the assembly. |
Polymer Science and Functional Materials
Strategic Incorporation into Conjugated Polymer Systems
The incorporation of novel monomers into conjugated polymer backbones is a key strategy for developing new materials with tailored optoelectronic properties for applications in organic electronics. While direct polymerization of this compound has not been extensively reported, its structural features suggest it could be a valuable building block in polymer science. The cumulenic core offers a region of high electron density and potential for extended conjugation, while the butylsulfanyl groups can enhance solubility and influence the polymer's solid-state morphology.
One approach for its incorporation would be through copolymerization with other monomers. For instance, it could be functionalized to participate in established polymerization reactions like Stille or Suzuki coupling. The strategic placement of such a sulfur-rich, cross-conjugated unit within a linear conjugated polymer could disrupt or modify the electronic structure in a controlled manner, leading to materials with unique absorption and emission properties. The butylsulfanyl groups would be expected to improve the processability of the resulting polymers, a common challenge in the field of conjugated materials.
The concept of using butatriene homologues in polymerization has been demonstrated with vinylidenecyclopropanes, which act as stable precursors for creating alkyne-based polymers through controlled radical polymerization. bohrium.comcatalysis.blog This suggests that with appropriate monomer design, butatriene units could be integrated into polymer chains to create novel materials. The presence of multiple sulfur atoms in this compound could also be leveraged for post-polymerization modification or to facilitate interactions with specific surfaces or nanoparticles.
Design of Functional Materials with Tunable Electronic Characteristics
The design of functional materials with tunable electronic characteristics is a major driver of research in materials science. The electronic properties of organic materials are intimately linked to their molecular structure, particularly the nature of their frontier molecular orbitals (HOMO and LUMO). The introduction of four butylsulfanyl groups to a butatriene core is expected to significantly impact its electronic structure. The sulfur atoms, with their lone pairs of electrons, can act as electron-donating groups, which would raise the energy of the HOMO, thereby reducing the bandgap of the material.
Studies on tetrakis(alkylthio)tetrathiafulvalenes, which are also sulfur-rich organic semiconductors, have shown that the alkylthio chains have a notable effect on the material's electronic properties and intermolecular interactions. rsc.org The length of the alkyl chains can influence the solid-state packing and, consequently, the charge transport characteristics. rsc.org By analogy, varying the alkyl group in tetrakis(alkylsulfanyl)butatrienes from butyl to other lengths could provide a mechanism for fine-tuning the electronic properties of materials based on these molecules. The electron-donating nature of the substituents can also impact the polymerization activity and the stability of the resulting polymers. nih.gov
The creation of donor-acceptor (D-A) type conjugated polymers is a common strategy for achieving low bandgaps and desirable properties for organic solar cells and field-effect transistors. mdpi.com A functionalized derivative of this compound could serve as a potent electron-donating monomer in such D-A copolymers. The cross-conjugated nature of the butatriene core, combined with the strong donating ability of the four thioether groups, could lead to materials with interesting and potentially useful electronic and optical properties.
Catalysis
Catalytic Activity and Mechanisms
While there is no specific literature detailing the catalytic activity of this compound itself, the presence of four thioether ligands suggests its potential as a precursor or ligand in catalysis. Thioether-containing ligands have been increasingly explored in transition-metal catalysis, showing effectiveness in a variety of reactions. bohrium.comresearchgate.net The sulfur atoms in thioethers can coordinate to metal centers, and this interaction can be crucial for the catalytic activity and selectivity of the complex. bohrium.commdpi.com
In some catalytic systems, sulfur-containing compounds can act as promoters or selectivity modifiers. rsc.org The mechanism often involves the reversible coordination of the sulfur atom to the metal center, which can influence the electronic environment of the catalyst or stabilize reactive intermediates. The hemilabile nature of some thioether ligands, where the sulfur-metal bond can reversibly form and break, is a key feature that can facilitate catalytic cycles. mdpi.com For this compound, the presence of four sulfur donors on a compact and rigid scaffold could lead to unique coordination behavior with metal centers, potentially enabling novel catalytic transformations. For instance, sulfur-containing compounds have been shown to act as natural catalysts for the isomerization of carotenoids. nih.gov
The Lewis basicity of the sulfur atoms in the butylsulfanyl groups makes them potential catalyst poisons for some metals, particularly under heterogeneous conditions. nih.gov However, in homogeneous catalysis, the design of the ligand is paramount, and thioethers have been successfully employed in palladium-catalyzed cross-coupling reactions, among others. nih.govacsgcipr.org
Future Research Directions and Emerging Trends
Development of Asymmetric Synthesis Strategies
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, with significant implications for materials science and pharmacology. For a molecule like Tetrakis(butylsulfanyl)butatriene, the development of asymmetric synthetic routes could lead to novel chiral materials with unique optical and electronic properties.
Currently, the synthesis of substituted butatrienes is an active area of research. Future work on this compound would likely focus on adapting existing methods for asymmetric synthesis to this specific compound. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the butatriene core.
Table 1: Potential Asymmetric Synthesis Approaches for this compound
| Synthesis Strategy | Description | Potential Advantages |
| Chiral Catalyst | Use of a chiral transition metal catalyst to induce enantioselectivity in the formation of the butatriene backbone. | High catalytic turnover, potential for high enantiomeric excess. |
| Chiral Auxiliary | Attachment of a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of the reaction, followed by removal of the auxiliary. | Well-established methodology, can provide high diastereoselectivity. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture of a precursor, leaving the other enantiomer unreacted. | Useful for separating enantiomers when direct asymmetric synthesis is challenging. |
The successful development of these strategies would be a significant step towards the creation of enantiomerically pure this compound, opening up new avenues for its application in chiral recognition and nonlinear optics.
Exploration of Novel Reactivity Pathways
The reactivity of butatrienes is rich and varied, offering numerous possibilities for the synthesis of complex molecular architectures. The presence of four butylsulfanyl groups in this compound is expected to significantly influence its reactivity, making it an interesting target for exploratory studies.
Future research will likely investigate the cycloaddition reactions of this compound, as these are fundamental transformations for butatrienes. The electron-rich nature of the sulfur atoms could lead to unique reactivity patterns in Diels-Alder and other cycloaddition reactions. Furthermore, the sulfur atoms themselves can be targets for oxidation or coordination to metal centers, providing pathways to new materials.
Table 2: Potential Reactivity Pathways for this compound
| Reaction Type | Potential Outcome | Research Focus |
| Cycloaddition | Formation of novel carbocyclic and heterocyclic structures. | Investigating the regio- and stereoselectivity of reactions with various dienophiles and dipolarophiles. |
| Oxidation | Synthesis of sulfoxide (B87167) and sulfone derivatives with altered electronic properties. | Exploring the selective oxidation of the sulfur atoms and the impact on the butatriene core. |
| Metal Coordination | Formation of coordination polymers and metal-organic frameworks (MOFs). | Studying the coordination chemistry of the thioether groups with different metal ions. |
Understanding these novel reactivity pathways will be crucial for integrating this compound into more complex functional molecules and materials.
Advanced Computational Modeling and Machine Learning Approaches in Butatriene Design and Discovery
The use of computational tools is becoming increasingly integral to chemical research. For a molecule like this compound, where experimental data may be scarce, computational modeling can provide valuable insights into its structure, properties, and reactivity.
Future research will undoubtedly employ Density Functional Theory (DFT) and other quantum chemical methods to predict the geometric and electronic structure of this compound. These calculations can help in understanding its stability, spectroscopic signatures, and potential energy surfaces for various reactions.
Moreover, the rise of machine learning (ML) in chemistry presents exciting opportunities. llnl.govresearchgate.net ML models could be trained on data from known sulfur-containing compounds to predict the properties of new butatriene derivatives. nih.gov This could accelerate the discovery of new butatrienes with desired functionalities, such as specific electronic or optical properties. While current ML models face challenges in predicting the properties of entirely new classes of compounds, ongoing advancements are working to improve their extrapolative power. llnl.gov
Table 3: Computational and Machine Learning Research Directions
| Approach | Application to this compound | Expected Outcome |
| DFT Calculations | Prediction of geometry, vibrational frequencies, and electronic properties. | A deeper understanding of the fundamental properties of the molecule. |
| Molecular Dynamics | Simulation of the behavior of the molecule in different environments. | Insight into its conformational dynamics and interactions with other molecules. |
| Machine Learning | Prediction of properties for new butatriene derivatives based on existing data. | Accelerated discovery of new materials with tailored properties. |
The synergy between computational modeling and experimental work will be key to unlocking the full potential of this compound and its analogues.
Expansion into Bio-inspired and Sustainable Applications
The principles of bio-inspiration and sustainability are increasingly guiding the development of new materials. Organosulfur compounds are found in various biological systems and have inspired the creation of materials with unique properties. mdpi.com
Future research could explore the potential of this compound in bio-inspired applications. For instance, the thioether linkages are known to interact with metal ions, suggesting possibilities for designing sensors or catalysts. The redox activity of the sulfur atoms could also be harnessed in the development of materials for energy storage or as antioxidants. mdpi.com
From a sustainability perspective, the use of sulfur, an abundant element, in functional materials is highly desirable. Research into synthesizing this compound from renewable feedstocks or developing recyclable polymers based on this monomer would align with the goals of green chemistry. The development of sustainable polymers is a rapidly growing field, with a focus on materials derived from renewable or recycled resources. researchgate.net
Integration into Multicomponent Systems and Hybrid Materials
The unique electronic and structural features of this compound make it an attractive building block for the construction of multicomponent systems and hybrid materials.
Future research is expected to focus on incorporating this butatriene into larger, functional architectures. This could involve its use as a monomer in polymerization reactions to create novel polythioethers. Such polymers could exhibit interesting properties, including high refractive indices or self-healing capabilities, which are characteristic of some sulfur-containing polymers.
Furthermore, the thioether groups can serve as anchor points for grafting the molecule onto surfaces or nanoparticles, leading to the creation of hybrid materials. These materials could find applications in electronics, sensing, or catalysis. The development of organic-inorganic hybrid materials often leverages the unique properties of both components to achieve enhanced performance.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Tetrakis(butylsulfanyl)butatriene with high purity?
- Answer : Synthesis protocols should prioritize controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) to avoid side reactions. Reference palladium-catalyzed coupling reactions (e.g., Heck or Suzuki-Miyaura reactions) for sulfur-rich organometallic systems . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) is critical, followed by spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm structural integrity .
Q. How should researchers safely handle this compound given its potential hazards?
- Answer : Adhere to GHS guidelines for acute toxicity (oral, dermal) and eye/skin irritation. Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Avoid water exposure to prevent decomposition, and store in sealed containers under inert gas . Emergency protocols should include immediate decontamination and medical consultation for exposure .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies sulfur-bound butyl groups and conjugated triene systems. FT-IR detects C-S (600–700 cm⁻¹) and C=C (1600–1680 cm⁻¹) stretches. X-ray crystallography resolves bond angles and crystallographic packing .
Advanced Research Questions
Q. How can computational chemistry models resolve discrepancies in experimental data for this compound’s thermodynamic stability?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies and electron density distribution. Compare results with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to validate stability. Address contradictions by revisiting solvent effects or crystal lattice contributions .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Answer : Investigate the electron-rich butylsulfanyl groups’ role in stabilizing transition states during palladium-catalyzed reactions. Use kinetic isotope effects (KIE) or Hammett plots to assess substituent effects. Advanced NMR techniques (e.g., EXSY) can track intermediate formation .
Q. How should researchers approach conflicting solubility data reported in the literature?
- Answer : Standardize solubility tests (e.g., shake-flask method) under controlled pH, temperature, and solvent polarity. Cross-reference with Hansen solubility parameters (HSPs) to identify solvent compatibility. Discrepancies may arise from impurities or polymorphic forms, requiring PXRD validation .
Q. What strategies optimize catalytic applications of this compound in organic transformations?
- Answer : Screen ligands (e.g., phosphines, N-heterocyclic carbenes) to enhance metal complex stability. Use in situ IR or UV-Vis spectroscopy to monitor catalytic cycles. Compare turnover numbers (TON) under varying temperatures and pressures to identify optimal conditions .
Methodological Considerations
- Data Validation : Ensure raw data (e.g., NMR peaks, mass spectra) are archived with metadata (instrument parameters, calibration standards) to enable reproducibility .
- Literature Synthesis : Prioritize peer-reviewed journals over vendor SDS sheets for reaction protocols, as the latter often lack mechanistic details .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
